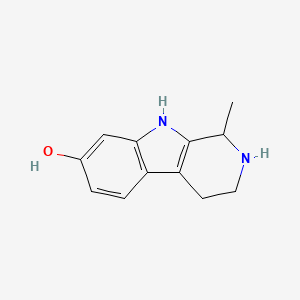
Tetrahydroharmol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroharmol is a bioactive beta-carboline harmala alkaloid. It is known for its role as a reversible inhibitor of monoamine oxidase A, which makes it significant in various biochemical processes . The compound has the IUPAC name 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol and a molecular formula of C12H14N2O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroharmol typically involves the reduction of harmaline. Harmaline can be reduced using catalytic hydrogenation or chemical reduction methods. One common method involves the use of sodium borohydride (NaBH4) in methanol, which selectively reduces the double bond in harmaline to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydroharmol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmol.
Reduction: As mentioned, harmaline can be reduced to form this compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Harmol is a major product.
Reduction: this compound is the product of harmaline reduction.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Tetrahydroharmol has several scientific research applications:
Chemistry: It is used as a model compound in studies of beta-carboline alkaloids.
Biology: It is studied for its effects on monoamine oxidase A and its potential neuroprotective properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the synthesis of other bioactive compounds.
Mécanisme D'action
Tetrahydroharmol acts as a reversible inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Harmine
- Harmaline
- Harmalol
Comparison
Tetrahydroharmol is unique among these compounds due to its specific inhibitory action on monoamine oxidase A and its distinct chemical structure. While harmine and harmaline also inhibit monoamine oxidase A, this compound’s reversible inhibition and specific binding properties make it a valuable compound for research .
Propriétés
Numéro CAS |
17952-75-9 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3 |
Clé InChI |
AZTMWIPCEFFOJD-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O |
melting_point |
254 - 255 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



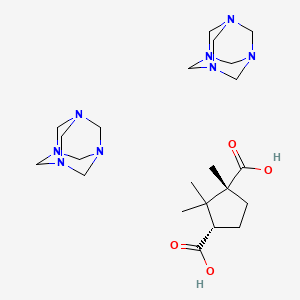
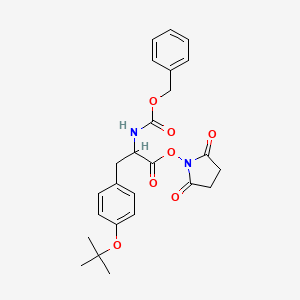
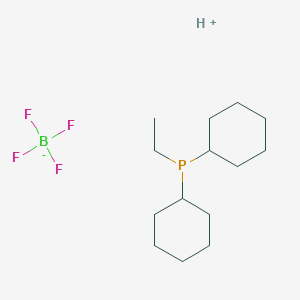

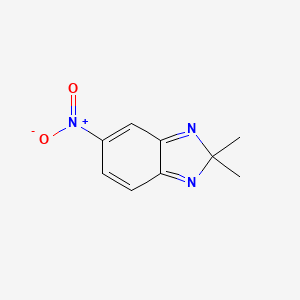
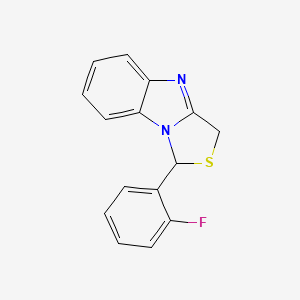
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
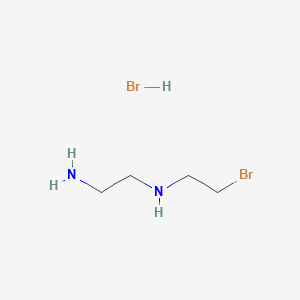

![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)
![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)

![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)
